molecular formula C16H16ClN3O2 B4477495 N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide

N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide

Cat. No.: B4477495
M. Wt: 317.77 g/mol
InChI Key: SBRVPMKGPULBQA-UHFFFAOYSA-N
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Description

N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorinated aromatic ring, an acetamide group, and a methyl-substituted phenyl ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide typically involves a multi-step process:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-chloroaniline, which is then reacted with phosgene to form 3-chlorophenyl isocyanate.

    Coupling Reaction: The 3-chlorophenyl isocyanate is then reacted with 2-methyl-5-aminophenyl acetamide under controlled conditions to form the desired compound.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature to ensure optimal yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the intermediate compounds are synthesized and then combined in a stepwise manner.

    Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, improve efficiency, and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide
  • N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide

Uniqueness

N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-10-6-7-14(9-15(10)18-11(2)21)20-16(22)19-13-5-3-4-12(17)8-13/h3-9H,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRVPMKGPULBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.